![molecular formula C20H32N2O2 B5972981 1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5972981.png)
1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is commonly known as CYT387 and belongs to a class of drugs called JAK inhibitors. JAK inhibitors are a type of medication that targets the Janus kinase family of enzymes, which play a crucial role in the immune system, blood cell production, and inflammatory responses.
Mécanisme D'action
CYT387 works by inhibiting the activity of JAK2, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK2 plays a crucial role in the production of blood cells and the immune response. Mutations in JAK2 can lead to the overproduction of blood cells and contribute to the development of MPNs. By inhibiting JAK2, CYT387 can reduce the production of blood cells and alleviate the symptoms of MPNs.
Biochemical and Physiological Effects:
CYT387 has been shown to have several biochemical and physiological effects. In addition to inhibiting JAK2, CYT387 can also inhibit other members of the JAK family, such as JAK1 and JAK3. This can lead to a reduction in the production of cytokines and growth factors, which are involved in the immune response and inflammation. CYT387 has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CYT387 has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2, which makes it a valuable tool for studying the role of JAK2 in various diseases. CYT387 has also been shown to have good pharmacokinetic properties, which means it can be administered orally and has a long half-life. However, CYT387 has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy have not been fully established. CYT387 can also inhibit other members of the JAK family, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on CYT387. One potential application is in the treatment of autoimmune diseases, which are characterized by an overactive immune response. CYT387 has been shown to have anti-inflammatory effects, which could make it a promising treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of solid tumors, which often have mutations in the JAK-STAT signaling pathway. CYT387 has been shown to have antitumor activity in preclinical models of solid tumors. Finally, there is ongoing research on the safety and efficacy of CYT387 in clinical trials, which will help to establish its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CYT387 involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with cyclopropylmethyl chloride, followed by the reaction of the resulting compound with N-methylpiperidine. The final product is obtained after purification and isolation steps. The synthesis of CYT387 has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), which are a group of disorders characterized by the overproduction of blood cells. MPNs can lead to serious complications such as blood clots, bleeding, and an increased risk of developing leukemia. CYT387 has been shown to inhibit the activity of JAK2, which is frequently mutated in MPNs, leading to the overproduction of blood cells. Inhibition of JAK2 by CYT387 can reduce the symptoms of MPNs and improve the quality of life of patients.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-21(18-5-4-11-22(15-18)14-17-6-7-17)12-10-16-8-9-19(23-2)20(13-16)24-3/h8-9,13,17-18H,4-7,10-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZMBCUPBFQPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.